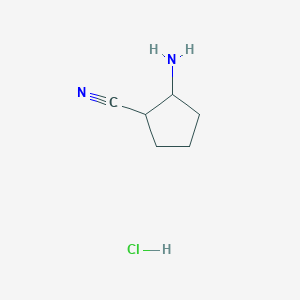![molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
[4-(4-Propylcyclohexyl)phenyl]boric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Propylcyclohexyl)phenyl]boric acid is an organoboron compound with the molecular formula C15H23BO2. It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl]boric acid typically involves the reaction of 4-(4-propylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol
Major Products:
Oxidation: Boronic esters
Reduction: Borane derivatives
Substitution: Biaryl compounds
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging.
Industry:
Materials Science: Utilized in the synthesis of liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]boric acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(4-Butylcyclohexyl)phenylboronic acid
Comparison:
- Uniqueness: The propylcyclohexyl group in [4-(4-Propylcyclohexyl)phenyl]boric acid provides steric hindrance, which can influence the reactivity and selectivity in cross-coupling reactions.
- Reactivity: Compared to phenylboronic acid, this compound may exhibit different reactivity due to the bulky substituent.
- Applications: While phenylboronic acid is widely used, the unique structure of this compound makes it suitable for specific applications in materials science and pharmaceuticals .
Propriétés
Formule moléculaire |
C15H23BO3 |
|---|---|
Poids moléculaire |
262.15 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)phenoxy]boronic acid |
InChI |
InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3 |
Clé InChI |
WGUBIHIZUWZKBB-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)


![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)



![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)

